1-(4-Methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(4-Methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxybenzyl group and a fluorophenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using 4-fluorophenylboronic acid and a palladium catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, suitable solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(4-Methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, analgesic, and anticancer properties.
Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Chemical Research: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of signaling pathways. The exact mechanism depends on the specific biological activity being studied and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the fluorine atom.
1-(4-Methoxybenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but contains a chlorine atom instead of fluorine.
1-(4-Methoxybenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but contains a bromine atom instead of fluorine.
Uniqueness
1-(4-Methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the methoxybenzyl and fluorophenyl groups, which may confer specific biological activities and chemical properties. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H15FN2O3 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C18H15FN2O3/c1-24-15-8-2-12(3-9-15)11-21-17(18(22)23)10-16(20-21)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,22,23) |
InChI Key |
FAYVILGKCBXLBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
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